molecular formula C20H26N2O2 B11510953 (2z,3z)-Bis(pivaloylmethylene)-1,2,3,4-tetrahydro-quinoxaline

(2z,3z)-Bis(pivaloylmethylene)-1,2,3,4-tetrahydro-quinoxaline

Cat. No.: B11510953
M. Wt: 326.4 g/mol
InChI Key: QOWORUHNECVSNW-WHYMJUELSA-N
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Description

1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a quinoxaline core and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE typically involves multi-step organic reactions. The key steps include the formation of the quinoxaline core, followed by the introduction of the substituents through various chemical reactions. Common reagents used in these reactions include aldehydes, ketones, and amines, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE: shares similarities with other quinoxaline derivatives and compounds with similar substituents.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(Z)-1-[3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]quinoxalin-2-yl]-3,3-dimethylbut-1-en-2-ol

InChI

InChI=1S/C20H26N2O2/c1-19(2,3)17(23)11-15-16(12-18(24)20(4,5)6)22-14-10-8-7-9-13(14)21-15/h7-12,23-24H,1-6H3/b17-11-,18-12-

InChI Key

QOWORUHNECVSNW-WHYMJUELSA-N

Isomeric SMILES

CC(/C(=C/C1=NC2=CC=CC=C2N=C1/C=C(\O)/C(C)(C)C)/O)(C)C

Canonical SMILES

CC(C)(C)C(=CC1=NC2=CC=CC=C2N=C1C=C(C(C)(C)C)O)O

Origin of Product

United States

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